Product packaging for 4-[1-(4-hydroxyphenyl)cyclopentyl]phenol(Cat. No.:CAS No. 788-57-8)

4-[1-(4-hydroxyphenyl)cyclopentyl]phenol

Cat. No.: B3057291
CAS No.: 788-57-8
M. Wt: 254.32 g/mol
InChI Key: OVVCSFQRAXVPGT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Bisphenol Chemistry

The journey of bisphenol chemistry began in 1891 with the first synthesis of Bisphenol A (BPA) by Russian chemist Aleksandr Dianin. ontosight.aimdpi.com BPA is produced through the acid-catalyzed condensation reaction of two equivalents of phenol (B47542) with one equivalent of acetone. ontosight.ai For decades, BPA remained a laboratory curiosity until the 1950s, when scientists at Bayer and General Electric independently discovered its utility in creating polycarbonate plastics. ontosight.ai This discovery was a watershed moment, transforming BPA into a high-volume industrial chemical.

Polycarbonates derived from BPA are prized for their exceptional toughness, optical clarity, and high heat resistance, finding applications in everything from electronic components and automotive parts to food containers and medical devices. ontosight.aigallinausa.com Concurrently, BPA became a fundamental building block for epoxy resins, used in robust coatings, adhesives, and composites. ontosight.ai The widespread success of BPA spurred research into other bisphenol structures, where the central acetone-derived isopropylidene group could be replaced by other chemical moieties. This led to the development of a diverse family of bisphenols, each imparting unique characteristics to the resulting polymers. This ongoing evolution is driven by the desire to fine-tune polymer properties for specific applications and to explore alternatives with different performance profiles.

Significance of Cyclopentyl-Substituted Phenolic Compounds in Polymer Science and Beyond

The substitution of the isopropylidene group of BPA with a cycloaliphatic ring, such as a cyclopentyl group, represents a significant strategic modification in monomer design. Cycloaliphatic structures are known to impart distinct properties to polymers compared to their aromatic or simple aliphatic counterparts. For instance, cycloaliphatic epoxy resins, which are synthesized from cycloaliphatic diols or epoxides, are distinguished by their superior weatherability and resistance to UV degradation because they lack the benzene (B151609) rings found in traditional bisphenol A-based epoxies. chemicalbook.comsamaterials.com

In polymers like polysulfones and polycarbonates, incorporating a bulky, rigid cycloaliphatic ring such as cyclopentane (B165970) into the polymer backbone can lead to several desirable changes in material properties. mdpi.com These modifications can include:

Increased Glass Transition Temperature (Tg): The rigidity of the cyclopentyl ring restricts the rotational freedom of the polymer chains, which can lead to a higher Tg. This translates to better dimensional stability and performance at elevated temperatures. rsc.org

Enhanced Thermal Stability: The stable, saturated ring structure can contribute to a higher decomposition temperature for the polymer. nih.gov

Modified Mechanical Properties: The introduction of the cycloaliphatic moiety can alter the toughness, stiffness, and impact resistance of the material. mdpi.com

Improved Optical Properties: For applications like lenses or optical data storage, the specific structure of the bisphenol can influence properties such as the refractive index.

The synthesis of polymers from cyclopentyl-substituted bisphenols is an active area of research for creating materials tailored for demanding applications in the aerospace, electronics, and automotive industries where high thermal and mechanical performance is paramount. mdpi.com

Definition and Nomenclature of 4-[1-(4-hydroxyphenyl)cyclopentyl]phenol (Bisphenol CP)

Definition and Structure: this compound is a symmetrical aromatic organic compound belonging to the bisphenol family. Its structure consists of a central five-membered cyclopentane ring. Two separate phenol groups are attached to the same carbon atom (C1) of this cyclopentyl ring. The phenol groups are specifically 4-hydroxyphenyl units, meaning the hydroxyl (-OH) group is positioned at the para-position on the benzene ring relative to the point of attachment to the cyclopentyl bridge.

Nomenclature: The compound is known by several names, reflecting different chemical naming conventions:

Systematic IUPAC Name: The preferred IUPAC name is 4,4'-(Cyclopentane-1,1-diyl)diphenol . This name precisely describes the structure: two phenol rings connected at their fourth carbon (para position) to the first carbon of a cyclopentane ring.

Common Name: It is widely referred to as Bisphenol CP (BPC-CP). In the "bisphenol" naming tradition, the suffix often refers to the ketone precursor used in its synthesis. Here, "CP" denotes cyclopentanone (B42830) , which undergoes a condensation reaction with two equivalents of phenol to form the molecule. mdpi.com

CAS Registry Number: The compound is uniquely identified by its CAS number, 2994-93-6 .

The synthesis of Bisphenol CP is analogous to that of Bisphenol A, typically involving an acid-catalyzed condensation of cyclopentanone with an excess of phenol. mdpi.com

Interactive Data Table: Physicochemical Properties of Bisphenol CP

PropertyValueReference
IUPAC Name 4,4'-(Cyclopentane-1,1-diyl)diphenol-
Common Name Bisphenol CP mdpi.com
CAS Number 2994-93-6-
Molecular Formula C₁₇H₁₈O₂-
Molecular Weight 254.33 g/mol -
Melting Point 215-217 °C researchgate.net

Scope and Academic Relevance of the Research Outline

The study of this compound and its derivatives is of significant academic and industrial relevance. Research into this specific bisphenol addresses several key objectives in modern materials science. The primary motivation is the development of new monomers to create specialty polymers with tailored, high-performance characteristics. By replacing the standard isopropylidene bridge of BPA with a cyclopentylidene group, researchers can systematically investigate structure-property relationships in polycarbonates, epoxy resins, polysulfones, and other polymer systems.

Academic inquiry in this area focuses on several aspects:

Synthesis and Optimization: Developing efficient and sustainable catalytic methods for the synthesis of Bisphenol CP with high purity and yield.

Polymerization Studies: Investigating the polymerization kinetics and processing conditions for creating high molecular weight polymers from Bisphenol CP.

Material Characterization: Thoroughly analyzing the thermal, mechanical, optical, and chemical resistance properties of the resulting polymers. This involves comparing these new materials to their conventional BPA-based counterparts to quantify the specific benefits conferred by the cyclopentyl moiety. For example, polycarbonates derived from bio-based bisphenols containing cyclic structures have been shown to exhibit glass transition temperatures up to 25 °C higher than BPA-based polycarbonates of similar molecular weight. rsc.org

This research is crucial for pushing the boundaries of high-performance plastics, enabling innovations in fields that require materials with superior durability and stability under demanding environmental conditions.

Interactive Data Table: Comparison of Polymer Thermal Properties

Monomer UnitPolymer TypeGlass Transition Temp. (Tg)Decomposition Temp. (Td5%)Reference
Bisphenol A (BPA)Polycarbonate~147 °C~354 °C wikipedia.orgmdpi.com
Bio-based Bisphenol (with cyclic structure)Polycarbonateup to 156 °Cup to 383 °C rsc.org
Bisphenol A (BPA)Epoxy Resin-~365 °C plaschina.com.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O2 B3057291 4-[1-(4-hydroxyphenyl)cyclopentyl]phenol CAS No. 788-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-(4-hydroxyphenyl)cyclopentyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c18-15-7-3-13(4-8-15)17(11-1-2-12-17)14-5-9-16(19)10-6-14/h3-10,18-19H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVCSFQRAXVPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90229309
Record name Phenol, 4,4'-cyclopentylidenedi-
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Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788-57-8
Record name 4,4′-Cyclopentylidenebis[phenol]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-cyclopentylidenedi-
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Record name NSC59802
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Record name Phenol, 4,4'-cyclopentylidenedi-
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Synthetic Pathways and Methodological Advancements for 4 1 4 Hydroxyphenyl Cyclopentyl Phenol

Strategic Synthesis from Dicyclopentadiene (B1670491) (DCPD)

A crucial route for producing 4-[1-(4-hydroxyphenyl)cyclopentyl]phenol utilizes dicyclopentadiene (DCPD), an abundant and inexpensive byproduct from the steam cracking of naphtha. nih.gov This multi-step strategy transforms a low-cost starting material into a high-value chemical intermediate used in the production of advanced polymers like polyimides. nih.govnih.govresearchgate.net

Initial Processing and Conversion of Dicyclopentadiene to Cyclopentadiene (B3395910)

The first step in the synthetic sequence is the conversion of dicyclopentadiene (DCPD) into its monomer, cyclopentadiene (CPD). This transformation is achieved through a retro-Diels-Alder reaction, a thermally induced depolymerization process. rsc.orgorgsyn.org Heating DCPD, which is the Diels-Alder dimer of cyclopentadiene, reverses the cycloaddition reaction to yield the volatile CPD monomer. orgsyn.orggoogle.com

The process generally involves heating liquid DCPD to temperatures between 160°C and 200°C. google.com The lower-boiling cyclopentadiene (boiling point ~41°C) is continuously distilled from the reaction mixture as it forms, shifting the equilibrium toward the monomer and preventing its re-dimerization. orgsyn.orggoogle.com This method allows for the preparation of substantially pure cyclopentadiene in high yields. google.com Since cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature, it is typically used immediately in the next synthetic step or stored at very low temperatures. orgsyn.org

Table 1: Conditions for Depolymerization of Dicyclopentadiene (DCPD)

Parameter Value/Condition Source
Reaction Type Retro-Diels-Alder (Thermal Depolymerization) rsc.org
Starting Material Dicyclopentadiene (DCPD) orgsyn.orggoogle.com
Temperature 160–200 °C rsc.orggoogle.com
Product Cyclopentadiene (CPD) orgsyn.orggoogle.com
Process Note Product is distilled as it forms to maximize yield. google.com

Cycloalkenylation and Isomerization Processes for Phenol (B47542) Precursors

Following the generation of cyclopentadiene, the next phase involves its reaction with phenol to form a cyclopentenyl phenol intermediate. This intermediate then undergoes isomerization to create a more reactive precursor for the final alkylation step.

The reaction between cyclopentadiene and phenol leads to the formation of cyclopentenyl phenols. The initial product of this electrophilic substitution is typically 2-(cyclopent-2-en-1-yl)phenol, also known as 2-CPP. guidechem.com In this molecule, the double bond is located at the 2-position of the cyclopentene (B43876) ring.

For the subsequent alkylation step to be effective, this intermediate is isomerized to 1-cyclopentenyl phenol (1-CPP). This isomerization repositions the double bond to the 1-position, bringing it into conjugation with the phenyl ring. This conjugated system is more stable and facilitates the subsequent acid-catalyzed reaction with a second phenol molecule. The isomerization can be promoted by acid catalysts, which facilitate the migration of the double bond. google.com

Alkylation Reactions for the Formation of this compound

The final stage of the synthesis is the formation of the target molecule through a second alkylation reaction. This step involves reacting the 1-CPP intermediate with another molecule of phenol, creating the characteristic 1,1-di-substituted cyclopentyl structure.

The formation of this compound is achieved via an acid-catalyzed Friedel-Crafts alkylation. nih.govjk-sci.com In this reaction, the intermediate 1-CPP reacts with a second equivalent of phenol. The presence of an acid catalyst, such as hydrochloric acid, protonates the double bond of the cyclopentenyl ring in 1-CPP, generating a stable tertiary carbocation. nih.gov This electrophilic carbocation is then attacked by the electron-rich aromatic ring of the second phenol molecule, predominantly at the para-position, to form the final product. nih.govunive.it

In a typical procedure, a mixture of 1-CPP and excess phenol is stirred at an elevated temperature (e.g., 80°C) in the presence of an acid catalyst for several hours. nih.gov After the reaction is complete, the product is neutralized and purified, often by recrystallization from a solvent like toluene, to yield the final pink powder product with a reported yield of around 50%. nih.gov

Table 2: Synthesis of this compound via Acid-Catalyzed Alkylation

Parameter Value/Condition Source
Reactants 1-Cyclopentenyl Phenol (1-CPP), Phenol nih.gov
Catalyst 1 M Hydrochloric Acid (HCl) nih.gov
Temperature 80 °C nih.gov
Reaction Time 4 hours nih.gov
Product This compound nih.gov
Yield ~50% nih.gov

While traditional Brønsted acids like HCl are effective, research into alternative catalytic systems aims to improve reaction efficiency, selectivity, and sustainability. jk-sci.com Advanced catalytic systems, including various Lewis acids and solid acid catalysts like modified zeolites or cation-exchange resins, are often explored for phenol alkylation reactions. jk-sci.comnih.gov

Advanced Synthetic Techniques and Yield Enhancement Strategies

The core synthetic route to this compound involves the reaction of two equivalents of phenol with one equivalent of cyclopentanone (B42830) in the presence of an acid catalyst. The mechanism proceeds via the protonation of the cyclopentanone carbonyl group, which activates it for electrophilic attack by the electron-rich phenol rings, primarily at the para position relative to the hydroxyl group.

Catalysis: A variety of acid catalysts can be employed for this condensation. While strong mineral acids like hydrochloric acid and sulfuric acid are effective, modern approaches often utilize solid acid catalysts to simplify purification and minimize corrosion issues. portfolio-pplus.com Ion-exchange resins, particularly sulfonated polystyrene resins, are widely used in industrial settings for bisphenol synthesis. google.comportfolio-pplus.comhep.com.cn These heterogeneous catalysts can be easily separated from the reaction mixture by filtration, allowing for catalyst recycling and a more streamlined downstream process. The use of promoters, such as mercaptans, can further enhance the reaction rate and selectivity for the desired para,para' isomer. google.com

Reaction Conditions: To maximize the yield of this compound and minimize the formation of byproducts, such as the ortho,para' isomer and other oligomeric species, an excess of phenol is typically used. portfolio-pplus.com This stoichiometric imbalance shifts the equilibrium towards the desired product. Reaction temperatures are generally kept moderate, often in the range of 50-90°C, to control the reaction rate and prevent unwanted side reactions. portfolio-pplus.comosti.gov

Yield Enhancement Strategies: Several strategies are employed to enhance the yield and purity of the final product. These include:

Continuous Flow Reactors: Moving from batch processing to continuous flow systems can improve heat and mass transfer, leading to better control over reaction parameters and potentially higher yields and purity.

Water Removal: The condensation reaction produces water as a byproduct. The removal of this water, for instance through azeotropic distillation or the use of a dehydrating agent, can drive the reaction equilibrium towards the product side, thereby increasing the conversion of reactants.

Purification Techniques: After the reaction, the crude product mixture contains the desired bisphenol, unreacted phenol, catalyst residues, and byproducts. Purification is often achieved through a series of steps including neutralization, washing, and crystallization. Recrystallization from an appropriate solvent system is a crucial step to obtain high-purity this compound.

ParameterConditionRationale
Reactants Phenol, CyclopentanoneFormation of the bisphenol structure
Catalyst Acidic Ion-Exchange ResinFacilitates electrophilic substitution, easily separable
Phenol to Cyclopentanone Ratio > 2:1Maximizes product formation, minimizes byproducts
Temperature 50-90 °CBalances reaction rate and selectivity
Purification CrystallizationHigh purity final product

Spectroscopic Characterization in Synthetic Route Elucidation

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretching: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the phenolic hydroxyl (-OH) groups involved in intermolecular hydrogen bonding. optica.orgresearchgate.net

C-H Stretching (Aromatic): Absorption peaks just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) are indicative of the C-H bonds on the aromatic rings.

C-H Stretching (Aliphatic): Stronger absorptions in the 2850-2970 cm⁻¹ region correspond to the C-H stretching vibrations of the cyclopentyl ring.

C=C Stretching (Aromatic): Aromatic ring skeletal vibrations are expected to produce several sharp peaks in the 1500-1610 cm⁻¹ region.

C-O Stretching: A strong band in the 1150-1250 cm⁻¹ range is characteristic of the C-O stretching of the phenol groups.

Out-of-Plane C-H Bending: Strong absorptions in the 800-850 cm⁻¹ region are indicative of the para-disubstituted benzene (B151609) rings, confirming the desired isomer formation. mdpi.com

Functional GroupExpected IR Absorption Range (cm⁻¹)
Phenolic O-H3200-3600 (broad, strong)
Aromatic C-H3020-3100
Aliphatic C-H2850-2970
Aromatic C=C1500-1610
Phenolic C-O1150-1250 (strong)
para-substituted C-H Bending800-850 (strong)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for the unambiguous structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

Hydroxyl Protons (-OH): A singlet peak, typically in the range of 4.5-8.0 ppm, depending on the solvent and concentration. The chemical shift of this proton is variable and the peak can be broad.

Aromatic Protons: The two aromatic rings will each give rise to two sets of doublets due to the para-substitution pattern. The protons ortho to the hydroxyl group will appear as a doublet around 6.7-7.0 ppm, while the protons meta to the hydroxyl group will appear as a doublet at a slightly downfield region, around 7.0-7.3 ppm.

Aliphatic Protons (Cyclopentyl): The protons of the cyclopentyl ring will appear in the upfield region of the spectrum, likely as multiplets between 1.5 and 2.5 ppm. Due to the symmetry of the molecule, the four methylene (B1212753) groups of the cyclopentyl ring might show complex splitting patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Reactivity and Derivatization of 4 1 4 Hydroxyphenyl Cyclopentyl Phenol

Transformation into Diamine Derivatives for Polymer Synthesis

The conversion of 4-[1-(4-hydroxyphenyl)cyclopentyl]phenol into diamine derivatives is a critical step in the synthesis of advanced polymers such as polyimides and polyamides. These diamines impart unique properties, including improved solubility, lower dielectric constants, and enhanced thermal stability, to the resulting polymers. Two primary synthetic routes are explored: nucleophilic substitution reactions and catalytic hydrogenation.

Nucleophilic Substitution Reactions with Halogenated Aromatics

A prevalent method for synthesizing aromatic diamines from bisphenols involves a two-step process. The first step is the conversion of the phenolic hydroxyl groups to a more reactive species, typically through etherification. This is followed by a nucleophilic aromatic substitution (SNA r) reaction with an activated halogenated aromatic compound.

A common strategy involves the reaction of the bisphenol with an activated nitro-substituted halobenzene, such as 4-fluoronitrobenzene, in the presence of a base like potassium carbonate. The resulting dinitro compound is then reduced to the corresponding diamine. This method, while effective for various bisphenols, can be adapted for this compound to produce novel diamine monomers. The reaction proceeds via the formation of a more nucleophilic phenoxide ion, which then attacks the electron-deficient aromatic ring of the halogenated compound.

Reactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)ProductYield (%)
Bisphenol A4-FluoronitrobenzeneK2CO3DMF/Toluene140-1502,2-Bis[4-(4-nitrophenoxy)phenyl]propane~95
Bisphenol A4-ChloronitrobenzeneK2CO3DMSO1602,2-Bis[4-(4-nitrophenoxy)phenyl]propaneHigh

This table presents typical conditions for the synthesis of dinitro compounds from Bisphenol A, which are analogous to the expected reactions for this compound.

Catalytic Hydrogenation for Amine Formation (e.g., Cyclopentyl Diamine; CPDA)

Catalytic hydrogenation offers a direct route to convert the aromatic rings of this compound into their saturated cycloaliphatic counterparts, yielding alicyclic diols. Subsequent chemical transformations can then convert the hydroxyl groups into amines, affording cycloaliphatic diamines like Cyclopentyl Diamine (CPDA) derivatives.

The hydrogenation of bisphenols is typically carried out using noble metal catalysts such as rhodium (Rh) or ruthenium (Ru) supported on materials like carbon or alumina. The reaction conditions, including temperature, pressure, and solvent, play a crucial role in achieving high conversion and selectivity. For instance, the hydrogenation of Bisphenol A to produce 2,2-bis(4-hydroxycyclohexyl)propane (HBPA) has been extensively studied. These established protocols can serve as a foundation for the hydrogenation of this compound. The resulting saturated diol can then be converted to a diamine through methods like amination or conversion to a dihalide followed by substitution with ammonia (B1221849) or an amine.

SubstrateCatalystSolventTemperature (°C)Pressure (psi)ProductConversion (%)Selectivity (%)
Bisphenol A Epoxy Resin (BE503)Rh/VulcanXC72-polyolEthyl acetate/Water501000Hydrogenated BE503100>80
Bisphenol ARu/MCM-41Water75-85~725Hydrogenated Bisphenol AHighHigh
Aromatic DiaminesRuthenium (supported)Organic Solvent100-200300-400Cycloaliphatic DiaminesHighHigh

This table showcases conditions for the hydrogenation of Bisphenol A and related compounds, providing a reference for the analogous transformation of this compound.

Exploration of Functional Group Interconversions on the Phenolic Moieties

The phenolic hydroxyl groups of this compound are primary sites for a variety of functional group interconversions, enabling the synthesis of a wide range of derivatives with tailored properties.

One of the most common transformations is etherification , where the hydroxyl group is converted into an ether linkage. This can be achieved through Williamson ether synthesis, reacting the bisphenol with an alkyl halide in the presence of a base. O-alkylation can also be performed using other alkylating agents like sulfates or sulfonates. For instance, selective O-allylation of bisphenols has been achieved using allyl carbonates in the presence of a palladium catalyst.

Another important reaction is esterification , where the phenolic hydroxyl groups react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid or a coupling agent.

Furthermore, the hydroxyl groups can be converted to other functionalities. For example, they can be transformed into good leaving groups, such as tosylates or mesylates, by reacting with the corresponding sulfonyl chlorides. These activated intermediates can then undergo nucleophilic substitution with a variety of nucleophiles to introduce different functional groups.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a critical factor in its environmental fate and potential applications. Like other bisphenols, its degradation can be initiated by various physical, chemical, and biological processes.

Oxidative degradation is a significant pathway. Advanced oxidation processes (AOPs), such as the Fenton reaction (using Fe²⁺ and H₂O₂), can effectively degrade bisphenols. researchgate.net This process generates highly reactive hydroxyl radicals (•OH) that attack the aromatic rings, leading to the cleavage of chemical bonds and the formation of various intermediate products. researchgate.nete3s-conferences.org Initial steps often involve hydroxylation of the aromatic ring, followed by ring-opening to form smaller organic acids, and ultimately mineralization to carbon dioxide and water. For instance, the degradation of Bisphenol A by the Fenton process has been shown to produce intermediates like p-diphenol, phenol (B47542), and isopropyl phenol. researchgate.nete3s-conferences.org

Photodegradation can also contribute to the breakdown of this compound, particularly in the presence of UV radiation. The energy from UV light can lead to the formation of reactive species and subsequent degradation.

Biodegradation by microorganisms is another important degradation route in the environment. nih.govelsevierpure.com Various bacterial strains have been identified that can metabolize bisphenols, often initiating the process through hydroxylation of the aromatic rings or cleavage of the bridging alkyl structure. nih.gov The specific degradation pathway and rate can be influenced by the structure of the bisphenol and the microbial community present.

The stability of bisphenols is also dependent on the surrounding medium. For example, the stability of bisphenol diglycidyl ethers has been shown to be affected by the solvent composition and temperature.

Degradation MethodKey Reactants/ConditionsMajor Intermediates (Analogous to Bisphenol A degradation)
Fenton OxidationFe²⁺, H₂O₂p-Diphenol, Phenol, Isopropyl phenol derivatives
Photo-Fenton-like ProcessUV light, Fe²⁺, S₂O₈²⁻Hydroxylated derivatives, ring-opened products
Peroxidase-mediated OxidationDehaloperoxidase, H₂O₂4-Isopropenylphenol, 4-(2-hydroxypropan-2-yl)phenol (B2518238) (for BPA)
Microbial DegradationVarious bacterial strains (e.g., Sphingomonas, Cupriavidus)Hydroxylated aromatic compounds, ring cleavage products

This table summarizes common degradation pathways for bisphenols, providing insights into the expected degradation of this compound.

Applications of 4 1 4 Hydroxyphenyl Cyclopentyl Phenol in Advanced Materials Science

Development of High-Performance Polyimides

The primary application of 4-[1-(4-hydroxyphenyl)cyclopentyl]phenol in materials science is in the development of high-performance polyimides. These polymers are renowned for their excellent thermal, chemical, and mechanical properties, but traditional polyimides often suffer from poor solubility, which complicates their processing. Incorporating the Bisphenol CP structure addresses this limitation while maintaining or enhancing other key performance characteristics.

The integration of Bisphenol CP into a polyimide backbone is typically achieved through a multi-step synthesis process. mdpi.comnih.gov First, Bisphenol CP is used as a precursor to synthesize a specific diamine monomer, 4,4′-((cyclopentane-1,1-diylbis(4,1-phenylene))bis(oxy))-dianiline (CPDA). mdpi.comnih.govresearchgate.net This conversion involves a nucleophilic substitution reaction followed by a hydrogenation process. mdpi.comnih.gov

Once the CPDA diamine is obtained, it is used in a classical two-step polycondensation reaction to form the polyimide. nih.gov

Poly(amic acid) Formation : The CPDA diamine is reacted with various aromatic dianhydrides in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc). nih.gov This reaction, carried out at room temperature, results in the formation of a soluble poly(amic acid) (PAA) precursor. nih.gov

Imidization : The PAA precursor is then converted into the final polyimide through thermal imidization. nih.gov This step involves heating the PAA solution to high temperatures to induce cyclodehydration, which forms the stable imide rings in the polymer backbone and removes water as a byproduct. nih.gov

Through this process, the cyclopentyl unit derived from Bisphenol CP is successfully integrated as a bulky "cardo" group along the main chain of the polyimide. mdpi.comresearchgate.net Researchers have synthesized a series of these polyimides by reacting the CPDA diamine with different dianhydrides, such as Pyromellitic dianhydride (PMDA), 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), and 4,4′-(hexafluoroisopropylidene)-diphthalic anhydride (B1165640) (6FDA). mdpi.com

The term "cardo" is derived from the Latin word for "loop," referring to polymers in which a bulky, cyclic group is part of the main polymer chain. The cyclopentyl group from Bisphenol CP acts as such a cardo unit. This structure significantly hinders the dense packing of polymer chains and restricts the free rotation of the chain segments. mdpi.comresearchgate.netresearchgate.net This unique molecular architecture has a profound impact on the macroscopic properties of the resulting polyimides.

Polyimides synthesized with the Bisphenol CP-derived diamine exhibit robust mechanical properties. mdpi.com The presence of the cyclopentyl cardo units contributes to a combination of high tensile strength and significant elongation, indicating both strength and toughness. mdpi.comnih.gov For instance, a series of polyimides based on the CPDA diamine displayed tensile strengths ranging from 85.0 to 99.4 MPa and tensile moduli between 913 and 1039 MPa. mdpi.com One particular polyimide, CPI-6F (derived from CPDA and 6FDA), showed a tensile strength of 99.4 MPa with a notable elongation at break of 20.0%. mdpi.com These materials are capable of forming flexible and tough films. researchgate.net

Mechanical Properties of Cyclopentyl Cardo-Type Polyimides
Polymer IDDianhydride UsedTensile Strength (MPa)Elongation at Break (%)
CPI-PMPMDA85.05.8
CPI-BPBPDA91.38.6
CPI-6F6FDA99.420.0
API-6F (Reference)6FDA98.525.4

A significant advantage conferred by the Bisphenol CP-derived cardo structure is the enhanced solubility of the polyimides in common organic solvents. mdpi.com The bulky cyclopentyl groups disrupt intermolecular chain packing, which reduces the forces holding the chains together and allows solvent molecules to penetrate and dissolve the polymer more easily. mdpi.comresearchgate.net This improved processability is a critical advantage over many conventional aromatic polyimides that are often insoluble and infusible. For example, the CPI-6F polyimide demonstrated excellent solubility in solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), tetrahydrofuran (B95107) (THF), and chloroform. mdpi.comnih.gov

Solubility of Cyclopentyl Cardo Polyimide (CPI-6F)
SolventSolubility
N-methyl-2-pyrrolidone (NMP)Soluble
N,N-dimethylacetamide (DMAc)Soluble
Tetrahydrofuran (THF)Soluble
ChloroformSoluble

The same structural feature that enhances solubility—the disruption of chain packing—also makes these polyimides promising candidates for gas separation membranes. mdpi.comresearchgate.net The inefficient packing of polymer chains due to the bulky cyclopentyl cardo units creates specific free volumes within the material. mdpi.comresearchgate.net These voids can facilitate the transport of gas molecules, making the material permeable. The properties of these membranes can be tuned by selecting different dianhydrides for polymerization.

Studies on the gas separation properties of these cardo-type polyimides have been conducted. mdpi.comnih.gov The CPI-6F polyimide, in particular, was evaluated as a membrane for gas separation and demonstrated superior oxygen permeability and selectivity. mdpi.com

Gas Separation Performance of CPI-6F Polyimide Membrane
GasPermeability (Barrer)Selectivity (O₂/N₂)
Oxygen (O₂)6.106.44
Nitrogen (N₂)0.95

Impact of Cyclopentyl (Cardo) Structures on Polymer Properties

Other Polymeric Systems and Composites Incorporating this compound

While the most extensively documented application of this compound is in the synthesis of high-performance cardo polyimides, its structure as a bisphenol makes it a potentially versatile monomer for other types of condensation polymers. Bisphenols are fundamental building blocks for important classes of polymers such as polycarbonates, polyesters, and epoxy resins.

The two hydroxyl groups of Bisphenol CP can react with phosgene (B1210022) or its derivatives to form polycarbonates, or with dicarboxylic acids to form polyesters. The incorporation of the bulky, rigid cyclopentyl group into these polymer backbones would be expected to influence their properties in a manner similar to that observed in polyimides, potentially leading to materials with high glass transition temperatures (Tg), good thermal stability, and enhanced solubility. However, detailed research and specific data on the synthesis and properties of polycarbonates or polyesters derived directly from Bisphenol CP are not as widely reported as for the polyimides. Its role as a "versatile polymer intermediate" suggests a broad potential for creating a range of high-value polymers. nih.gov

Structure Activity Relationship Sar Investigations of 4 1 4 Hydroxyphenyl Cyclopentyl Phenol and Analogues

Elucidation of Molecular Features Governing Biological Interactions

The specific arrangement of phenolic hydroxyls and the nature of the cycloalkyl bridge in 4-[1-(4-hydroxyphenyl)cyclopentyl]phenol are key determinants of its biological activity.

The two phenolic hydroxyl (-OH) groups are paramount for the biological activity of many bisphenolic compounds. These groups can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with amino acid residues within the binding pockets of target proteins. frontiersin.orgunina.it Hydrogen bonds are directional interactions that play a critical role in molecular recognition, contributing significantly to the stability of the ligand-receptor complex. researchgate.netyoutube.com The free energy for hydrogen bonding typically ranges from -12 to -20 kJ/mol, and the formation of each hydrogen bond can increase binding affinity by approximately one order of magnitude. unina.itresearchgate.net

The presence of two hydroxyl groups, as seen in this compound, is often necessary for potent biological effects. nih.gov Studies on related bisphenolic compounds have demonstrated that the removal of one or both hydroxyl groups leads to a significant reduction or complete loss of activity. researchgate.net For instance, in a study of tamoxifen (B1202) derivatives, the presence of two phenol (B47542) groups was found to be necessary for strong receptor binding and cytotoxic effects. nih.gov This underscores the importance of these functional groups in anchoring the ligand within the receptor's binding site and inducing the conformational changes required for a biological response.

The conformational dynamics of the cyclopentyl moiety can influence how the two phenolic rings are oriented relative to each other. This spatial arrangement is a key factor in how the molecule interacts with its biological target. The ability of the cyclopentyl group to allow the phenyl rings to adopt an optimal conformation for binding can significantly impact the compound's biological activity. While the cyclopentyl group itself is largely hydrophobic, its role extends beyond simple hydrophobic interactions; it acts as a scaffold that dictates the three-dimensional presentation of the crucial hydrogen-bonding hydroxyl groups.

Comparative SAR Analysis with Related Bisphenolic and Phenolic Structures

To further understand the structural requirements for the activity of this compound, it is informative to compare its SAR with that of related compounds where the phenyl rings, the cycloalkyl moiety, or the position of substituents have been modified.

Replacing one of the phenyl rings with a ferrocenyl group, an organometallic moiety, can dramatically alter the biological properties of a compound. Ferrocene (B1249389) is a stable, aromatic, and redox-active "sandwich" compound that can engage in various non-covalent interactions. biomedpharmajournal.org In SAR studies of tamoxifen analogues, the introduction of a ferrocenyl group in place of a phenyl ring led to compounds with interesting cytotoxic properties. nih.gov The bulky and hydrophobic nature of the ferrocene unit can influence receptor binding and may introduce novel mechanisms of action, such as redox-mediated cytotoxicity. biomedpharmajournal.orgmdpi.com These studies highlight that while the bis-phenolic scaffold is important, significant modifications to the aromatic rings can lead to compounds with distinct and potentially beneficial biological profiles. nih.gov

The size and conformation of the cycloalkyl bridge are critical determinants of bioactivity. The choice between a cyclopentyl and a cyclohexyl ring, for instance, can lead to significant differences in the pharmacological profile of a molecule. While not directly studying this compound, research on imidazo[1,2-a]pyridine (B132010) derivatives has shown that the nature of a C-2 substituent, which can include cycloalkyl groups, strongly influences antiviral activity. nih.govnih.gov

Table 1: Comparative Bioactivity of Cycloalkyl Moieties in Imidazo[1,2-a]pyridine Derivatives
Compound SeriesCycloalkyl MoietyObserved Bioactivity TrendReference
Imidazo[1,2-a]pyridinesVaried C-2 SubstituentsAntiviral activity is strongly influenced by the nature of the substituent. nih.govnih.govrjpbr.com
Barbituric Acid DerivativesCyclopentyl vs. Other CycloalkylsHerbicidal activity increases with ring expansion, peaking at cyclopentyl. mdpi.com

The position of the hydroxyl groups on the phenyl rings is a critical factor for biological activity. In many classes of bioactive compounds, including bisphenols, the 4-hydroxyl (para) position is optimal for activity. nih.govnih.gov This positioning often mimics that of endogenous hormones like 17β-estradiol, allowing the molecule to bind effectively to nuclear receptors. nih.gov

Studies on various phenolic compounds have consistently shown that the number and location of hydroxyl groups have a major impact on their biological effects, such as antioxidant activity. mdpi.comresearchgate.net For bisphenol derivatives, the presence of two 4-hydroxyl groups is often a requirement for hormonal activities. nih.gov Moving the hydroxyl group to the meta or ortho position, or replacing it with other functional groups, generally leads to a significant decrease in potency. mdpi.com This highlights the precise geometric requirements for effective interaction with the target receptor, where the hydroxyl groups must be positioned correctly to form key hydrogen bonds.

Table 2: Effect of Hydroxyl Group Position on the Biological Activity of Bisphenol Derivatives
Compound ClassHydroxyl PositionEffect on ActivityReference
Bisphenol A Derivatives4-hydroxyl (para)Required for hormonal activities. nih.gov
Tamoxifen Analogues4-hydroxyl (para)Optimal for potent antiestrogenic activity. nih.gov
Phenolic CompoundsVaries (ortho, meta, para)Position significantly influences antioxidant and other biological activities. mdpi.comresearchgate.netnih.gov

Design Principles for Modulating Bioactivity

The bioactivity of this compound analogues is critically dependent on three main structural features: the nature and substitution of the phenolic hydroxyl groups, the size and conformation of the central cycloalkyl ring, and the substitution pattern on the aromatic rings. Strategic modifications to these regions can significantly alter the compound's potency, selectivity, and agonist versus antagonist character, particularly in relation to endocrine-disrupting activities.

A fundamental requirement for the estrogenic activity of many bisphenols is the presence of two hydroxyl groups on the phenyl rings, positioned at a specific distance from each other to mimic the natural hormone 17β-estradiol. The cyclopentyl bridge in this compound serves to hold the two phenolic moieties in a three-dimensional arrangement that can be recognized by the ligand-binding domain of estrogen receptors (ERs).

The nature of the bridging cycloalkyl group plays a significant role in determining the estrogenic and antiandrogenic potency of 4,4'-bisphenols. Studies on a range of bisphenols with different cycloalkylidene bridges have shown that the size and flexibility of the central ring influence the compound's binding affinity for nuclear receptors. For instance, variations in the bridge structure can alter the distance and relative orientation of the two essential phenolic hydroxyl groups, thereby modulating the interaction with key amino acid residues in the receptor's binding pocket, such as Glu353 in the estrogen receptor-alpha (ERα). nih.gov

The estrogenicity of various bisphenols has been observed to follow a trend that is dependent on the structure of the bridging group. While specific data for a wide range of cyclopentyl analogues is limited, broader studies on bisphenols indicate that increasing the size and complexity of the bridging group can lead to stronger estrogenic activity. For example, bisphenols with more rigid and bulky bridges have demonstrated higher estrogenicity compared to those with simpler linkers. foodpackagingforum.org This suggests that modifications to the cyclopentyl ring in this compound could be a key strategy for modulating its bioactivity.

Furthermore, the substitution on the phenyl rings offers another avenue for modifying bioactivity. The introduction of different functional groups can impact the electronic properties, lipophilicity, and steric profile of the molecule. These changes, in turn, can affect how the compound docks into the binding site of a target protein and whether it acts as an agonist or an antagonist. For example, in other classes of phenolic compounds, the addition of bulky substituents has been shown to introduce antagonistic properties by sterically hindering the conformational changes in the receptor that are necessary for agonistic activity. nih.gov

In silico binding studies have been used to predict the estrogenic and antiandrogenic activity of a series of 4,4'-bisphenols by examining their interactions with the estrogen and androgen receptors. These studies have highlighted the importance of hydrogen bonding between the phenolic hydroxyl groups and specific residues within the receptor's ligand-binding domain. nih.gov For instance, interactions with residues Thr877 and Asn705 in the androgen receptor are thought to be crucial for the antiandrogenic activity of these compounds. nih.gov This suggests that modifications to the cyclopentyl scaffold that alter the presentation of the hydroxyphenyl groups could be a viable strategy for designing analogues with specific bioactivities.

While comprehensive SAR data for derivatives of this compound are not extensively available in the public domain, the principles derived from the broader family of bisphenols provide a solid foundation for the rational design of new analogues with tailored biological activities. Future investigations focusing on the systematic modification of the cyclopentyl ring and the phenyl substituents will be crucial for developing a more detailed understanding of the SAR for this specific class of compounds.

Computational Chemistry and in Silico Approaches for 4 1 4 Hydroxyphenyl Cyclopentyl Phenol Research

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are fundamental to understanding the three-dimensional structure and dynamic behavior of 4-[1-(4-hydroxyphenyl)cyclopentyl]phenol. These methods allow for the exploration of its conformational possibilities and its potential interactions with biological targets.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its stable low-energy conformations and the energy barriers between them. This is achieved by systematically rotating the rotatable bonds within the molecule and calculating the potential energy of each resulting structure.

Table 1: Key Torsional Angles in this compound for Conformational Analysis

Dihedral Angle Description
C-C-C-C (cyclopentyl) Defines the puckering of the cyclopentyl ring (e.g., envelope, twist)
C-C(phenyl)-C(cyclo)-C(cyclo) Describes the orientation of the phenyl rings relative to the cyclopentyl ring

Understanding the preferred conformations is crucial for predicting how this compound will interact with a biological receptor, as only specific conformations may fit into the receptor's binding site.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, such as an enzyme, to form a stable complex. mdpi.comresearchgate.net This method is particularly valuable in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given that many phenolic compounds are known to be tyrosinase inhibitors, docking studies can be employed to investigate the potential of this compound to inhibit this enzyme. unica.itnih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. unica.itnih.gov

The docking process involves placing the ligand in the active site of the tyrosinase enzyme and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the enzyme. researchgate.netnih.gov For example, the hydroxyl groups of the phenol (B47542) moieties in this compound could potentially form hydrogen bonds with residues in the tyrosinase active site, contributing to its inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for tyrosinase inhibition by phenolic compounds, a dataset of molecules with known inhibitory activities is required. While a specific model for this compound may not exist, a general model for phenolic tyrosinase inhibitors can be developed and used to predict its activity.

The process involves calculating a set of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.netresearchgate.net Once a statistically robust model is developed, it can be used to predict the tyrosinase inhibitory activity of this compound based on its calculated descriptors.

A significant advantage of QSAR modeling is its ability to identify the key physicochemical descriptors that influence the biological activity of a class of compounds. For phenolic tyrosinase inhibitors, important descriptors might include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity, which can influence its ability to cross cell membranes and bind to hydrophobic pockets in the enzyme.

Molecular Weight (MW): Relates to the size of the molecule.

Topological Polar Surface Area (TPSA): Reflects the polar characteristics of the molecule and its potential for hydrogen bonding.

Electronic Descriptors (e.g., HOMO/LUMO energies): Provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.

By analyzing the QSAR model, researchers can determine which of these properties are most critical for potent tyrosinase inhibition, thereby guiding the design of new, more effective inhibitors.

Table 2: Example Physicochemical Descriptors for QSAR Modeling

Descriptor Definition Relevance to Bioactivity
LogP Logarithm of the octanol-water partition coefficient Hydrophobicity, membrane permeability, binding to hydrophobic sites
TPSA Sum of surfaces of polar atoms in a molecule Hydrogen bonding capacity, cell permeability
Molecular Weight Mass of one mole of the substance Size and steric effects in receptor binding
Number of H-bond donors Count of hydrogen atoms attached to electronegative atoms Potential for hydrogen bonding with the receptor

Theoretical Investigations of Reaction Mechanisms and Pathways in Synthesis

Computational chemistry can also be used to study the chemical reactions involved in the synthesis of this compound. Theoretical investigations can provide a detailed understanding of the reaction mechanisms, identify key intermediates and transition states, and predict reaction outcomes. rsc.org

For instance, the synthesis of similar bis-phenolic compounds often involves the acid-catalyzed reaction of a ketone with a phenol. wikipedia.org In the case of this compound, this would likely involve the reaction of cyclopentanone (B42830) with phenol.

Using computational methods, the reaction pathway can be mapped out. This involves calculating the energies of the reactants, products, and all intermediate species and transition states along the reaction coordinate. This information allows for the determination of the activation energies for each step of the reaction, which in turn provides insights into the reaction kinetics and the factors that control the reaction's efficiency and selectivity. rsc.org Such studies can help in optimizing reaction conditions to improve the yield and purity of the synthesized compound.

Conclusions and Future Research Trajectories

Summary of Key Research Findings on 4-[1-(4-hydroxyphenyl)cyclopentyl]phenol

Research into this compound has established its fundamental chemical identity and initial toxicological profile. It is classified as a bisphenol, characterized by two hydroxyphenyl groups linked to a central cyclopentyl structure. drugbank.comwikipedia.org The synthesis of BPZ is typically achieved through the condensation reaction of phenol (B47542) with cyclopentanone (B42830).

Key findings from scientific investigations have highlighted its role as a component in the manufacturing of polycarbonate plastics and epoxy resins. wikipedia.orgbcp-instruments.com Like other bisphenols, its structural similarity to estrogen has led to investigations into its endocrine-disrupting potential. rsc.org Studies have indicated that BPZ exhibits estrogenic activity. rsc.org

Initial toxicological assessments have provided some insights. For instance, research using the nematode Caenorhabditis elegans as a model organism demonstrated that exposure to BPZ resulted in significant reproductive toxicity, evidenced by a marked reduction in brood size and an increase in apoptosis within the gonads. researchgate.net These findings suggest that BPZ may interfere with fundamental biological processes. researchgate.net The following table summarizes the key research findings.

Research AreaKey Findings on this compound
Chemical Synthesis Prepared by the condensation of phenol and cyclopentanone.
Primary Application Used as a precursor in the production of specialty polycarbonate plastics and epoxy resins. wikipedia.orgbcp-instruments.com
Endocrine Activity Exhibits estrogenic activity, similar to other bisphenol analogues. rsc.org
Reproductive Toxicity Studies in C. elegans show reduced brood size and increased gonadal cell apoptosis upon exposure. researchgate.net
Comparative Toxicity The toxicological impact of BPZ is generally less understood compared to Bisphenol A (BPA) and Bisphenol S (BPS). researchgate.net

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the foundational research, significant knowledge gaps persist in the scientific understanding of this compound. The existing body of literature is considerably smaller than that for BPA, leaving many questions unanswered. researchgate.net

A primary gap is the lack of comprehensive toxicological data across different model organisms and human cell lines. While initial studies on invertebrates are informative, research on mammalian systems is necessary to better extrapolate potential effects. researchgate.net The precise mechanisms through which BPZ exerts its biological effects, including its interaction with various cellular receptors and signaling pathways, remain largely uncharacterized.

Furthermore, there is a dearth of information regarding the environmental fate and persistence of BPZ. Understanding its lifecycle, from industrial release to potential bioaccumulation in ecosystems, is critical. The metabolic pathways of BPZ in different organisms are also poorly understood. Research into its metabolites is crucial, as they may possess their own distinct biological activities.

Unexplored research avenues include:

Long-term exposure studies: Investigating the effects of chronic, low-dose exposure to BPZ.

Neurotoxicity and developmental effects: Assessing the impact of BPZ on neurological development and function.

Comparative studies: Performing direct, side-by-side comparisons of the potencies and mechanisms of BPZ with other bisphenol analogues under standardized conditions.

Metabolite identification and toxicity: Characterizing the breakdown products of BPZ and evaluating their biological activity.

Potential for Innovation in Materials Science and Bio-Related Fields

The unique cyclopentyl linkage in this compound offers opportunities for innovation in materials science. As a monomer for polycarbonates and epoxy resins, its distinct structure could be leveraged to create polymers with novel properties. wikipedia.org For example, the rigidity and thermal stability of polymers derived from BPZ could differ from those made with other bisphenols, potentially leading to materials with enhanced performance characteristics for specific applications in electronics or advanced composites.

The synthesis of novel analogues and derivatives of BPZ is another promising area. researchgate.net By modifying the core structure, chemists can fine-tune properties such as reactivity, solubility, and biological activity. This could lead to the development of safer alternatives to current bisphenols, where the structural features responsible for endocrine activity are minimized while retaining the desired material properties.

In bio-related fields, the BPZ scaffold could serve as a starting point for designing molecules with specific biological targets. Its estrogenic nature, while a concern for environmental exposure, could be explored in a controlled medicinal chemistry context for developing receptor modulators.

Interdisciplinary Research Avenues and Collaborative Opportunities

Addressing the knowledge gaps and harnessing the innovative potential of this compound will require a concerted, interdisciplinary approach. Collaborative efforts are essential to build a comprehensive understanding of this compound.

Chemistry and Toxicology: Synthetic chemists can create novel BPZ derivatives and analytical standards, which toxicologists can then use to conduct detailed structure-activity relationship studies. This collaboration is key to identifying safer alternatives.

Materials Science and Environmental Science: Materials scientists developing new BPZ-based polymers should collaborate with environmental scientists to assess the lifecycle of these new materials, including their leachability and biodegradability.

Computational and Experimental Biology: Computational biologists can use molecular modeling to predict the binding of BPZ and its analogues to various biological receptors. These predictions can then guide experimental biologists in designing targeted in vitro and in vivo studies, making research more efficient.

Public Health and Regulatory Science: As more data on BPZ becomes available, collaboration between academic researchers, public health officials, and regulatory agencies will be crucial for conducting risk assessments and establishing informed guidelines for its use.

By fostering these collaborative efforts, the scientific community can effectively navigate the complexities surrounding this compound, ensuring that its future development and application are grounded in robust scientific evidence.

Q & A

Q. What are the primary analytical methods for quantifying 4-[1-(4-hydroxyphenyl)cyclopentyl]phenol in biological specimens, and how are discrepancies in reproducibility addressed?

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC) are commonly used for quantification due to their sensitivity and specificity. Reproducibility challenges, such as intra- and inter-laboratory variability, are addressed by standardizing protocols (e.g., biospecimen collection timing, analytical calibration) and reporting intraclass correlation coefficients (ICC) and coefficient of variation (CV%) metrics. For example, ICC values above 0.7 indicate high reproducibility, while CV% <15% is acceptable for within-subject variability .

Q. How is the compound synthesized, and what structural analogs have been explored to enhance its stability or bioactivity?

Synthesis typically involves cyclopentane ring functionalization via Friedel-Crafts alkylation or cross-coupling reactions. Structural analogs like 4-(2,6-dimethylphenyl)phenol and 4-cyclohexylphenol have been studied to improve steric hindrance and metabolic stability. Computational modeling (e.g., QSAR) guides modifications to the hydroxyl or cyclopentyl groups to optimize binding affinity or reduce toxicity .

Q. What in vitro assays are recommended for preliminary assessment of its biological activity?

Enzyme inhibition assays (e.g., cyclooxygenase, cytochrome P450) and antioxidant capacity tests (e.g., DPPH radical scavenging) are standard. Dose-response curves and IC50 values should be validated using positive controls (e.g., ascorbic acid for antioxidant assays). For cytotoxicity, MTT or ATP-based viability assays in cell lines (e.g., HepG2) are recommended .

Advanced Research Questions

Q. How can conflicting data on its carcinogenic potential be resolved across epidemiological and in vitro studies?

Meta-analyses of cohort studies (e.g., case-control designs with biomarker-adjusted confounders) and mechanistic toxicology studies (e.g., DNA adduct formation assays) are critical. For instance, highlights associations with cancer risk via urinary biomarker data, but contradictory in vitro genotoxicity results require reconciliation through dose-dependent mutagenicity screens (e.g., Ames test) and in vivo tumorigenicity models .

Q. What methodologies are employed to investigate its environmental persistence and ecological impact?

Biodegradation studies under aerobic/anaerobic conditions and photolysis experiments (e.g., UV-Vis spectroscopy) assess environmental fate. Ecotoxicological endpoints (e.g., Daphnia magna LC50, algal growth inhibition) are evaluated using OECD guidelines. Computational models (e.g., EPI Suite) predict bioaccumulation and toxicity, but empirical validation via sediment/water partitioning assays is essential .

Q. How do stereochemical and conformational properties influence its interactions with biological targets?

X-ray crystallography and NMR spectroscopy resolve stereochemistry, while molecular dynamics simulations predict binding modes. For example, the cyclopentyl group’s chair conformation may sterically hinder binding to hydrophobic enzyme pockets. Comparative studies with rigid analogs (e.g., 4-(trans-4-heptylcyclohexyl)phenol) reveal structure-activity relationships (SAR) critical for target selectivity .

Q. What strategies mitigate batch-to-batch variability in pharmacokinetic studies?

Standardized synthesis protocols (e.g., purity >98% via HPLC) and bioanalytical validation (e.g., spike-and-recovery tests in plasma) reduce variability. Pharmacokinetic parameters (e.g., AUC, Cmax) should be normalized to internal standards and adjusted for inter-individual metabolic differences (e.g., CYP2D6 polymorphism screening) .

Methodological Recommendations

  • Data Contradiction Analysis : Use hierarchical clustering of omics data (e.g., metabolomic-microbiota correlations) to identify confounding variables in biomarker studies .
  • Experimental Design : For environmental studies, integrate fate-and-transport models with field sampling (e.g., wastewater effluent analysis) to bridge lab-to-environment extrapolation gaps .
  • Toxicity Profiling : Combine high-throughput screening (HTS) with organ-on-a-chip models to resolve discrepancies between in vitro and in vivo toxicity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.